BRL 50481, also known as BRL-50481 or 5-nitro-2,N,N-trimethylbenzenesulfonamide or BRL 50481, is a selective inhibitor of phosphodiesterase 7 (PDE7). [, , , , , , , , , , , , , ] PDEs are enzymes that break down cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules involved in various cellular processes. [] There are 11 known families of PDEs, and each family has different isoforms with distinct tissue distributions and substrate specificities. []
BRL 50481 has been widely used as a research tool to investigate the role of PDE7 in various physiological and pathological processes. [, , , , , , , , , , , , , ]
Mechanism of Action
BRL 50481 selectively inhibits PDE7, particularly the PDE7A1 isoform, by competing with cAMP for binding to the enzyme's catalytic site. [, ] This inhibition prevents the hydrolysis of cAMP, leading to its accumulation within the cell. [, ] Elevated intracellular cAMP levels then activate downstream signaling pathways, such as protein kinase A (PKA) and exchange protein activated by cAMP (Epac). [, ] These signaling pathways modulate various cellular processes, including inflammation, immune response, and cell survival. [, , , , , ]
Physical and Chemical Properties Analysis
The provided papers primarily focus on the biological activity of BRL 50481. [, , , , , , , , , , , , , ] Detailed information regarding its physical and chemical properties, such as melting point, boiling point, solubility, and spectroscopic data, is not available within these papers.
Applications
Renal physiology: Research has explored the role of BRL 50481 in understanding renal ecto-phosphodiesterase activity. [] This study contributes to a better understanding of how cAMP signaling is regulated in the kidneys.
Vascular smooth muscle cell function: Studies have investigated the role of BRL 50481 in regulating cAMP signaling and relaxation of vascular smooth muscle cells. [] This research provides insights into the potential role of PDE7 in cardiovascular physiology.
Related Compounds
Rolipram
Relevance: Rolipram's mechanism of action is relevant to BRL 50481 as both compounds exert their effects by inhibiting PDEs, although they target different isoforms. Rolipram selectively inhibits PDE4, whereas BRL 50481 is a selective PDE7 inhibitor [, ]. Both compounds ultimately lead to increased intracellular cAMP levels, but their selectivity for different PDE isoforms may result in different pharmacological profiles and therapeutic applications. Studies have shown that BRL 50481 can enhance the inhibitory effects of rolipram on pro-inflammatory cytokine production in certain cell types, suggesting potential synergistic effects [, ].
Prostaglandin E2 (PGE2)
Relevance: While not structurally related to BRL 50481, PGE2 plays a role in modulating inflammatory responses, which is relevant to BRL 50481's potential therapeutic applications. Studies have shown that PGE2 inhibits TNFα generation in aged monocytes and interacts additively with BRL 50481 [, ], suggesting that targeting both pathways could be a potential therapeutic strategy for inflammatory conditions.
Etazolate
Relevance: Etazolate shares a similar mechanism of action with BRL 50481 by inhibiting PDEs, although they target different isoforms [, , ]. Etazolate selectively inhibits PDE4, while BRL 50481 targets PDE7. Studies have investigated the combined effects of etazolate and BRL 50481 in animal models of epilepsy [].
Methylene Blue (MB)
Relevance: Methylene blue's inhibition of sGC is relevant to BRL 50481 because it influences another important cyclic nucleotide signaling pathway. Studies have examined the effects of combining methylene blue with BRL 50481 in animal models of epilepsy to explore their potential synergistic effects on seizure activity [, ].
Dipyridamole
Relevance: Dipyridamole's broad PDE inhibitory profile is relevant to BRL 50481, which is a selective PDE7 inhibitor. While dipyridamole inhibits PDE7 at high concentrations, it primarily targets other PDE isoforms [, , ]. Studies have investigated the effects of combining dipyridamole with BRL 50481 in animal models of epilepsy [].
Cilostazol
Relevance: Cilostazol's mechanism of action is related to BRL 50481 as both compounds are PDE inhibitors, but with different isoform selectivity [, , , , ]. Cilostazol selectively inhibits PDE3, while BRL 50481 targets PDE7. Studies have shown that cilostazol can synergize with rolipram, a PDE4 inhibitor, in inhibiting TNFα and IL-17 production, suggesting potential for combined therapeutic approaches targeting multiple PDE isoforms [].
Vardenafil
Compound Description: Vardenafil is a selective inhibitor of phosphodiesterase 5 (PDE5) []. It is primarily used for its vasodilatory effects in the treatment of erectile dysfunction.
Relevance: Vardenafil, like BRL 50481, exerts its effects by inhibiting a specific PDE isoform []. While BRL 50481 selectively targets PDE7, vardenafil selectively inhibits PDE5. Understanding the roles of different PDE isoforms, such as PDE5 and PDE7, in various physiological processes is crucial for developing targeted therapies.
BAY 73-6691
Compound Description: BAY 73-6691 is a selective inhibitor of phosphodiesterase 9 (PDE9) []. It is a relatively novel compound, and its therapeutic potential is still under investigation.
IBMX (3-Isobutyl-1-methylxanthine)
Compound Description: IBMX is a non-selective inhibitor of phosphodiesterases (PDEs) [, ]. It inhibits a broad range of PDE isoforms, leading to increased levels of both cAMP and cGMP within cells.
EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine)
Relevance: EHNA, like BRL 50481, acts as a PDE inhibitor, but they target different isoforms [, ]. While EHNA selectively inhibits PDE2, BRL 50481 targets PDE7.
BAY 60-7550
Compound Description: BAY 60-7550 is a selective inhibitor of phosphodiesterase 2 (PDE2) [].
Relevance: Similar to EHNA, BAY 60-7550 selectively inhibits PDE2, while BRL 50481 targets PDE7 []. These compounds highlight the diversity of PDE inhibitors and their potential as therapeutic agents for various diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bentiromide is the dipeptide obtained by condensation of N-benzoyl-L-tyrosine with 4-aminobenzoic acid. Used as a noninvasive screening test for exocrine pancreatic insufficiency and to monitor the adequacy of supplemental pancreatic therapy, it is given by mouth: the amount of 4-aminobenzoic acid and its metabolites excreted in the urine is taken as a measure of the chymotrypsin-secreting activity of the pancreas. It has a role as a diagnostic agent, an indicator and a reagent. Bentiromide is a dipeptide that is used in the bentiromide test, which is a screening test for evaluating pancreatic exocrine function and monitoring the adequacy of supplemental pancreatic therapy. It is typically administered orally. Cases of headache and gastrointestinal disturbances have been reported with the use of bentiromide. Bentiromide is currently not available in the U.S. or Canada.
Bentranil is a herbicide, which is used for the postemergence control of annual weeds in cereal crops, rice and maize. Bentranil is a benzoxazine that is 4H-3,1-benzoxazin-4-one substituted by a phenyl group at position 2. It is a postemergence herbicide used for the control of annual weeds in cereal crops, maize, and rice. It has a role as a herbicide.